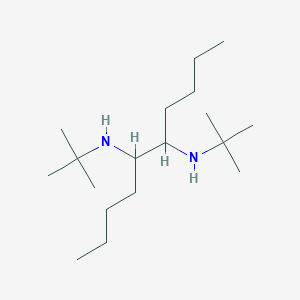
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is an organic compound with the molecular formula C18H38N2 It is characterized by the presence of two tert-butyl groups attached to a decane backbone, specifically at the 5th and 6th positions, with amine groups at these positions as well
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~6~-Di-tert-butyldecane-5,6-diamine typically involves the alkylation of decane with tert-butyl groups followed by the introduction of amine groups. One common method involves the use of tert-butyl chloride and a suitable base to introduce the tert-butyl groups. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of N5,N~6~-Di-tert-butyldecane-5,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups in place of tert-butyl groups.
Scientific Research Applications
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N5,N~6~-Di-tert-butyldecane-5,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and specificity of the compound. The amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar structure but with an ethylene backbone.
5,6-Di-tert-butyldecane: Lacks the amine groups, making it less reactive in certain chemical reactions.
Uniqueness
N~5~,N~6~-Di-tert-butyldecane-5,6-diamine is unique due to the presence of both tert-butyl and amine groups, which confer distinct chemical and physical properties
Properties
CAS No. |
63174-24-3 |
|---|---|
Molecular Formula |
C18H40N2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-N,6-N-ditert-butyldecane-5,6-diamine |
InChI |
InChI=1S/C18H40N2/c1-9-11-13-15(19-17(3,4)5)16(14-12-10-2)20-18(6,7)8/h15-16,19-20H,9-14H2,1-8H3 |
InChI Key |
JDSFHAATDQBUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCCC)NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















